Tantal(V)-oxid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tantalum(V) oxide, also known as tantalum pentoxide, is a chemical compound with the formula Ta₂O₅. It is a white, odorless powder that is highly stable and resistant to corrosion. Tantalum(V) oxide is widely used in various industrial applications due to its excellent dielectric properties, high refractive index, and thermal stability.

准备方法

Synthetic Routes and Reaction Conditions

Tantalum(V) oxide can be synthesized through several methods, including:

Thermal Decomposition: Tantalum(V) chloride (TaCl₅) is decomposed at high temperatures to produce tantalum(V) oxide. [ 2 \text{TaCl}_5 + 5 \text{O}_2 \rightarrow 2 \text{Ta}_2\text{O}_5 + 10 \text{Cl}_2 ]

Hydrolysis: Tantalum alkoxides, such as tantalum ethoxide, are hydrolyzed to form tantalum(V) oxide. [ \text{Ta}(OEt)_5 + 5 \text{H}_2\text{O} \rightarrow \text{Ta}_2\text{O}_5 + 5 \text{EtOH} ]

Industrial Production Methods

In industrial settings, tantalum(V) oxide is typically produced by the reduction of potassium heptafluorotantalate (K₂TaF₇) with sodium, followed by oxidation. [ \text{K}_2\text{TaF}_7 + 5 \text{Na} \rightarrow \text{Ta} + 2 \text{KF} + 5 \text{NaF} ] The tantalum metal is then oxidized to form tantalum(V) oxide.

化学反应分析

Types of Reactions

Tantalum(V) oxide undergoes various chemical reactions, including:

Oxidation: Tantalum(V) oxide can be further oxidized to form higher oxides under specific conditions.

Reduction: It can be reduced to tantalum metal using reducing agents such as hydrogen or carbon.

Substitution: Tantalum(V) oxide can react with halogens to form tantalum halides.

Common Reagents and Conditions

Oxidation: Requires an oxidizing agent such as oxygen or ozone at high temperatures.

Reduction: Typically involves hydrogen gas or carbon at elevated temperatures.

Substitution: Halogens like chlorine or fluorine are used under controlled conditions.

Major Products

Oxidation: Higher oxides of tantalum.

Reduction: Tantalum metal.

Substitution: Tantalum halides (e.g., tantalum pentachloride).

科学研究应用

Electronic Applications

High-k Dielectric Material

Tantal(V) oxide is extensively used in the electronics industry as a high-k dielectric material. Its high dielectric constant makes it suitable for capacitors and as an insulating layer in semiconductor devices. The material enhances performance by allowing miniaturization of components without compromising electrical properties.

Resistive Switching Memory

Recent studies have demonstrated the potential of Ta₂O₅ in resistive switching memory (RRAM) devices. These devices utilize the resistive switching effect of tantalum oxide to store data. Research indicates that Ta₂O₅ can achieve high endurance and fast switching speeds, making it a candidate for next-generation memory technologies .

Table 1: Properties of Tantal(V) Oxide in Electronics

| Property | Value |

|---|---|

| Dielectric Constant | ~25-30 |

| Breakdown Voltage | ~10 MV/cm |

| Switching Speed | Up to 10 ps |

| Endurance | >10^6 cycles |

Biomedical Applications

Biocompatibility

Tantal(V) oxide exhibits excellent biocompatibility, making it suitable for medical implants, such as dental and orthopedic devices. Its corrosion resistance and ability to integrate with biological tissues enhance its utility in long-term implants .

Imaging Applications

Recent studies have explored the use of tantalum oxide nanoparticles as contrast agents in medical imaging. These nanoparticles provide superior imaging capability compared to traditional agents due to their high radiopacity and low toxicity, making them ideal for intraductal imaging procedures .

Table 2: Biomedical Applications of Tantal(V) Oxide

| Application Type | Description |

|---|---|

| Dental Implants | Used for crowns and bridges due to biocompatibility |

| Orthopedic Devices | Employed in joint replacements |

| Imaging Contrast Agent | Enhances visibility in X-ray imaging |

Material Science Applications

Catalysis

Tantal(V) oxide serves as a catalyst in various chemical reactions. Its unique properties allow it to facilitate reactions under mild conditions, making it valuable in organic synthesis and other chemical processes .

Photovoltaics

In solar cell technology, Ta₂O₅ is utilized as an electron transport layer (ETL). Its large bandgap energy contributes to improved efficiency in solar cells by minimizing electron-hole recombination .

Case Study 1: Resistive Switching Memory

A study demonstrated the use of Ta₂O₅ thin films in RRAM devices, highlighting their scalability and multilevel data storage capabilities. The research indicated that tantalum oxide can switch between high and low resistance states rapidly, providing a promising avenue for future memory technologies .

Case Study 2: Medical Imaging

In a comparative study of various contrast agents for intraductal imaging, tantalum oxide nanoparticles outperformed traditional iodine-based agents in terms of imaging clarity and safety profiles. This study positions Ta₂O₅ nanoparticles as a leading candidate for future clinical applications .

作用机制

Tantalum(V) oxide exerts its effects primarily through its dielectric properties and chemical stability. In electronic applications, it acts as an insulating layer, preventing electrical conduction while allowing the storage of charge. Its high refractive index makes it suitable for optical coatings, where it enhances the reflection and transmission of light.

相似化合物的比较

Similar Compounds

Niobium(V) oxide (Nb₂O₅): Similar in structure and properties, but with slightly different electronic and optical characteristics.

Titanium dioxide (TiO₂): Shares high refractive index and stability but differs in its photocatalytic properties.

Uniqueness

Tantalum(V) oxide is unique due to its combination of high dielectric constant, thermal stability, and resistance to corrosion. These properties make it particularly valuable in high-performance electronic and optical applications, where other compounds may not perform as effectively.

生物活性

Tantalum oxide (Ta2O5) has garnered significant interest in biomedical applications due to its unique properties, including biocompatibility, osteoconductivity, and potential antibacterial activity. This article explores the biological activity of Ta2O5, highlighting its biomineralization potential, cytocompatibility, and antimicrobial properties based on recent research findings.

1. Overview of Tantal(V)-Oxide

Tantalum oxide is a high-k dielectric material commonly used in electronic applications. However, its biological properties have made it a candidate for various medical applications, particularly in dental and orthopedic implants. The ability of Ta2O5 to promote bone regeneration and its interaction with biological systems are critical areas of study.

2. Biomineralization Potential

Recent studies have demonstrated that Ta2O5 can enhance biomineralization, which is essential for bone healing and regeneration. For instance, a study evaluating a new Ta2O5-containing material for vital pulp therapy revealed that it promotes biomineralization without the need for chemical osteogenic inducers. This material showed adequate cytocompatibility and potential as a therapeutic agent in dental applications .

Table 1: Comparison of Biomineralization Potential

| Material | Cytocompatibility | Biomineralization Potential | Chemical Inducers Required |

|---|---|---|---|

| NeoMTA 2 | High | Yes | No |

| NeoMTA Plus | Moderate | Yes | Yes |

| Bio-C Repair | Moderate | Limited | Yes |

3. Cytocompatibility Studies

Cytocompatibility is crucial for any biomaterial intended for medical use. Various studies have utilized MTT assays to assess cell viability upon exposure to Ta2O5 nanoparticles (NPs). In vitro studies indicated that Ta2O5 NPs exhibit high cytocompatibility across different cell lines, suggesting their suitability for biomedical applications .

Case Study: Cytotoxicity Assay

In a controlled experiment, cells were treated with varying concentrations of Ta2O5 NPs (0.0375 to 2.4 mg/mL) for 24 hours. The results indicated that cell viability remained above 80% at lower concentrations, confirming the low cytotoxicity of Ta2O5 .

4. Antibacterial Properties

The antibacterial activity of tantalum oxide has been investigated extensively due to its potential to reduce infection rates associated with implants. Research indicates that Ta2O5 can generate reactive oxygen species (ROS) under light exposure, leading to oxidative stress in bacterial cells and subsequent cell death . Moreover, studies have shown that tantalum coatings can enhance the immune response, promoting neutrophil and macrophage activity against infections .

Table 2: Antibacterial Activity of Tantalum Oxide

| Study Reference | Methodology | Findings |

|---|---|---|

| Cristal et al. | In vitro ROS generation | Significant bacterial reduction |

| Schildhauer et al. | Animal model | Enhanced immune response |

| Recent Study | Coating application | Effective against common pathogens |

5. Conclusion

Tantal(V)-oxide (Ta2O5) exhibits promising biological activities that underline its potential in various biomedical applications. Its ability to promote biomineralization, coupled with high cytocompatibility and effective antibacterial properties, positions it as a valuable material in the development of advanced medical devices and therapies.

Future research should focus on optimizing the synthesis methods and exploring the long-term effects of Ta2O5 in vivo to fully understand its potential benefits and limitations in clinical settings.

属性

IUPAC Name |

dioxotantaliooxy(dioxo)tantalum |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2Ta |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCFLUZVCVVTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

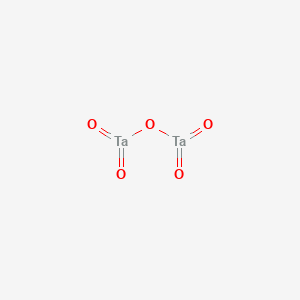

Canonical SMILES |

O=[Ta](=O)O[Ta](=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5Ta2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。